3-(3-Bromophenyl)propane-1-thiol
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Overview
Description
3-(3-Bromophenyl)propane-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a bromophenyl group attached to a propane-1-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)propane-1-thiol typically involves the bromination of phenylpropane followed by thiolation. One common method is the bromination of phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylpropane is then reacted with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of phase-transfer catalysts and other advanced techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenylpropane-thiol.
Substitution: Various substituted phenylpropane-thiols depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as reducing agents. This compound may exert its effects by modifying the redox state of cellular components or by binding to specific proteins and enzymes, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propane-1-thiol
- 3-(2-Bromophenyl)propane-1-thiol
- 3-(3-Chlorophenyl)propane-1-thiol
Uniqueness
3-(3-Bromophenyl)propane-1-thiol is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-(3-bromophenyl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUZAOGIYGRBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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